Nickel-62

Übersicht

Beschreibung

Synthesis Analysis

Nickel-62, as an isotope, is not typically synthesized but occurs naturally. However, various nickel compounds and complexes are synthesized for different applications. For example, nickel hydroxides are synthesized using methods like chemical precipitation, electrochemical precipitation, sol–gel synthesis, and more, as they are significant in battery technology and other applications (Hall et al., 2015).

Molecular Structure Analysis

Nickel compounds exhibit diverse molecular structures. For instance, nickel(II) complexes can possess a distorted octahedral geometry, as observed in various synthesized nickel(II) complexes (Mukherjee et al., 2009). The structural versatility of nickel complexes is crucial in their reactivity and application in different fields.

Chemical Reactions and Properties

Nickel complexes engage in a variety of chemical reactions, often exhibiting unique magnetic and electrochemical properties. For example, some nickel(II) complexes show ferromagnetic or antiferromagnetic interactions based on their structural arrangements (López et al., 2006). These properties are critical in materials science and magnetic applications.

Physical Properties Analysis

Nickel hydroxides, for example, demonstrate a range of physical properties such as magnetic, vibrational, optical, electrical, and mechanical properties, which are essential in various applications like battery technology (Hall et al., 2015).

Chemical Properties Analysis

The chemical properties of nickel compounds are influenced by their molecular structure. For instance, nickel carbodiimide, NiNCN, shows strong antiferromagnetic spin-spin coupling, similar to its oxide counterparts (Krott et al., 2007). These properties are significant in the field of spintronics and magnetic materials.

Wissenschaftliche Forschungsanwendungen

Neutronenstudien an amorphen Metallstrukturen

Nickel-62 wurde in Neutronenstudien an amorphen Metallstrukturen verwendet . Die einzigartigen Eigenschaften von this compound machen es für diese Art von Studien geeignet und liefern wertvolle Einblicke in die Eigenschaften und das Verhalten amorpher Metalle.

Materialstudien an Hochleistungsstählen

This compound wird auch in Materialstudien an Hochleistungsstählen verwendet . Seine einzigartigen Eigenschaften ermöglichen es Forschern, die Eigenschaften dieser Stähle besser zu verstehen, was zu Verbesserungen ihrer Leistung und Haltbarkeit führt.

Umweltforschung

This compound hat Anwendungen in der Umweltforschung gefunden . Seine einzigartigen Eigenschaften können bei der Untersuchung verschiedener Umweltphänomene helfen und zu unserem Verständnis der Umwelt beitragen.

Katalysatoren in chemischen Reaktionen

Nickel-basierte Katalysatoren, die this compound enthalten können, werden in verschiedenen chemischen Prozessen eingesetzt . Sie sind bekannt für ihre Fähigkeit, Reaktionen mit Wasserstoff in Hydrogenolyse-Reaktionen zu katalysieren .

Biomassenumwandlung

Nickel-basierte Katalysatoren, einschließlich this compound, werden im schnell wachsenden Prozess der Umwandlung von Biomasse in Brennstoffkomponenten und Additive verwendet . Dies ist eine vielversprechende Technologie für die Zukunft mit verschiedenen Technologiereifegraden .

Wasserstoffproduktion

This compound wird bei der Methanzersetzung zur Wasserstoffproduktion oder Wasserstoffentwicklung in der Technologie für flüssige organische Wasserstoffträger (LOHC) eingesetzt . Dies ist ein wichtiger Forschungsbereich angesichts der zunehmenden Bedeutung von Wasserstoff als saubere Energiequelle.

Elektrokatalyse

This compound wird auch in der Elektrokatalyse verwendet . Dies beinhaltet die Verwendung von Katalysatoren zur Steigerung der Geschwindigkeit elektrochemischer Reaktionen, ein Feld mit zahlreichen potenziellen Anwendungen.

CO2-Hydrierung

Wirkmechanismus

Target of Action

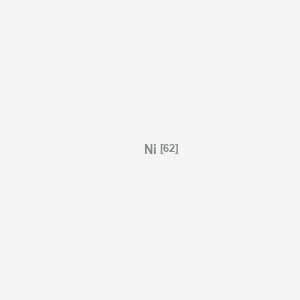

Nickel-62 is an isotope of nickel, having 28 protons and 34 neutrons . It is a stable isotope with the highest binding energy per nucleon of any known nuclide . The primary targets of this compound are nuclear reactions, including neutron capture reactions .

Mode of Action

This compound interacts with its targets through nuclear reactions. Its high binding energy makes it an “end product” of many nuclear reactions . The mode of action of this compound is primarily through its involvement in these nuclear reactions.

Biochemical Pathways

Nickel plays a central role in biology as a cofactor in a wide variety of enzymes . These enzymes catalyze a variety of remarkable chemical reactions. The biology of nickel encompasses many components beyond the enzymes themselves, including multiple types of membrane transporters, metallochaperones, and regulators, which are critical for maintaining and distributing healthy levels of nickel .

Result of Action

The high binding energy of this compound results in the highest energy release during the formation of this isotope . This energy release is a key result of the action of this compound. Furthermore, the presence of this compound suggests that most nickel is produced in supernovas in the r-process of neutron capture .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other elements and physical conditions. For instance, the production of this compound is influenced by the conditions present in supernovas . Additionally, the use of this compound in research and niche applications, such as neutron studies on amorphous metal structures and material studies of high-performance steels, suggests that its action, efficacy, and stability can be influenced by the specific conditions of these environments .

Safety and Hazards

Zukünftige Richtungen

Nickel-62 and other nickel isotopes have a critical role in the global drive to a green and circular economy . They are used in numerous applications like electric vehicle batteries, medical implants, and stainless steel appliances . The effects of nickel on the environment and human health have been studied for over a century . We now adequately understand the hazards and can predict the risks from exposures to nickel during production and use .

Eigenschaften

IUPAC Name |

nickel-62 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni/i1+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHVJJICTQNCMI-AKLPVKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[62Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930620 | |

| Record name | (~62~Ni)Nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.928345 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13981-81-2 | |

| Record name | Nickel, isotope of mass 62 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~62~Ni)Nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13981-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes Nickel-62 useful in nuclear physics research?

A: this compound is a stable isotope of nickel with a relatively high neutron capture cross-section. This characteristic makes it valuable for studying nuclear reactions and structure. For instance, researchers have investigated the mass-flow function of this compound in the 50 to 400 keV range using the T(p,n)He reaction as a neutron source []. This research contributes to our understanding of nuclear models and neutron interactions with matter.

Q2: How is this compound utilized in particle accelerator facilities?

A: this compound is employed in the production of exotic ion beams at facilities like iThemba LABS in South Africa []. Researchers synthesized nickelocene (NiCp2) incorporating this compound and successfully used it in an Electron Cyclotron Resonance Ion Source (ECRIS) to generate this compound beams. These beams are crucial for Coulomb excitation experiments, which provide insights into nuclear structure and properties.

Q3: Can you elaborate on the synthesis and characterization of this compound containing compounds for these applications?

A: Scientists successfully synthesized nickelocene (NiCp2) enriched with this compound for use in generating exotic ion beams []. The synthesis involved multiple steps and achieved yields ranging from 16% to 50%. Characterization techniques like X-ray diffraction (XRD), Fourier Transform Infrared (FT-IR) spectroscopy, and Proton Nuclear Magnetic Resonance (H NMR) confirmed the structure and bonding arrangements within the synthesized nickelocene complexes.

Q4: Beyond nuclear physics, has this compound found applications in other fields?

A: Indeed, this compound has proven valuable in spectroscopic studies. Researchers investigated the metal isotope shifts of a nickel thiomolybdate ion, [58Ni(92MoS4)2]2-, and its analogs containing this compound and Molybdenum-100 []. This research sheds light on the vibrational properties and bonding characteristics of these compounds, contributing to our understanding of metal-ligand interactions and their influence on spectroscopic behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

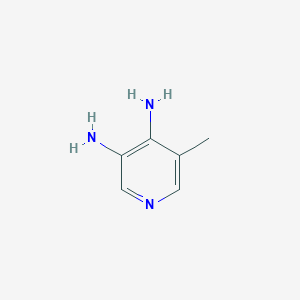

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)

![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)